molecular formula C11H10N2O3S B2859285 2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid CAS No. 625366-55-4

2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid

Cat. No.: B2859285
CAS No.: 625366-55-4
M. Wt: 250.27
InChI Key: VWDLFEVYYXMTPW-UHFFFAOYSA-N
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Description

2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid ( 625366-55-4) is a high-value chemical building block with a molecular formula of C 11 H 10 N 2 O 3 S and a molecular weight of 250.27 g/mol . This compound features a pyridine core substituted with an acetyl group, a nitrile (cyano) group, and an acetic acid side chain linked via a sulfanyl bridge, offering multiple sites for further chemical modification . Its primary research application is as an advanced intermediate in pharmaceutical development. Specifically, this pyridine derivative belongs to a class of compounds investigated as inhibitors of human immunodeficiency virus (HIV) replication . Researchers value it as a key scaffold for constructing novel therapeutic agents targeting viral enzymes and processes . As a specialized building block, it is essential for synthesizing complex molecules in medicinal chemistry and drug discovery projects . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-9(7(2)14)3-8(4-12)11(13-6)17-5-10(15)16/h3H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDLFEVYYXMTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula for this compound is C11H10N2O3SC_{11}H_{10}N_{2}O_{3}S with a molecular weight of 246.27 g/mol. It features a pyridine ring, an acetyl group, a cyano group, and a sulfanyl group, which contribute to its reactivity and biological potential.

The compound's mechanism of action is primarily linked to its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. The presence of the sulfanyl group allows for redox reactions, while the cyano group may act as an electrophile, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens. The sulfanyl group is often implicated in enhancing these activities by disrupting microbial cell membranes.
  • Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly through the inhibition of specific cancer cell lines. The compound's ability to modulate enzyme activity related to cell proliferation and apoptosis is under exploration.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibiting nSMase2 activity could reduce exosome secretion associated with disease progression .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism involved apoptosis induction, as evidenced by increased caspase activity.

Case Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, administration of the compound resulted in decreased levels of nSMase2 activity and reduced exosome release from brain tissues. This suggests a neuroprotective role, potentially mitigating cognitive decline associated with the disease .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerIC50 = 25 µM on MCF-7 cells
nSMase2 InhibitionReduced enzyme activity in AD model

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • Electron-Withdrawing Groups (EWGs): The target compound’s pyridine ring contains two strong EWGs (cyano and acetyl), which may enhance the electrophilicity of the sulfanyl linker compared to pyrimidine-based analogues with trifluoromethyl groups . This could influence reactivity in nucleophilic substitution or cross-coupling reactions.
  • Trifluoromethyl vs. Acetyl/Cyano: Trifluoromethyl groups (in analogues ) confer high lipophilicity and metabolic stability, whereas the acetyl and cyano groups in the target compound may facilitate hydrogen bonding or dipole interactions in biological systems.

Spectral and Crystallographic Data

  • NMR and IR Spectroscopy: The cyano group in the target compound would exhibit a sharp ~2200 cm⁻¹ peak in IR, absent in trifluoromethyl-containing analogues. Similarly, the acetyl carbonyl (1700–1750 cm⁻¹) and pyridine protons (δ 7.5–9.0 ppm in ¹H NMR) distinguish it from pyrimidine-based derivatives .

2.4. Commercial and Practical Considerations The discontinuation of the target compound contrasts with the commercial availability of pyrimidine-based derivatives (e.g., CAS 338418-26-1 ), suggesting superior stability or demand for the latter. Pyrimidine derivatives may also benefit from broader applicability in drug discovery due to their prevalence in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 5-acetyl-3-cyano-6-methylpyridin-2-thiol) with a bromo- or chloroacetic acid derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Optimization can employ Design of Experiments (DoE) to test variables like solvent polarity, base strength, and stoichiometry .
  • Key Parameters : Reaction yield improvements (70–85%) are achieved via stepwise addition of reagents and purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl, cyano, and methyl groups). The sulfanylacetic acid moiety is identified via characteristic shifts (δ 3.5–4.0 ppm for SCH₂COO⁻).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (m/z 236.29 [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the planar pyridine ring and thioether linkage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the cyano and sulfanyl groups in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic addition at the cyano group and thiol-disulfide exchange reactions. Transition state analysis identifies energy barriers for covalent modifications. Molecular docking predicts interactions with biological targets (e.g., enzymes with cysteine residues) .
  • Case Study : Simulations show the cyano group’s electron-withdrawing effect enhances thiol reactivity, enabling selective alkylation in complex mixtures .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy) be resolved?

  • Methodological Answer : Discrepancies arise from structural analogs (e.g., variable alkyl chain lengths or substituents). Systematic SAR studies should:

  • Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.
  • Test antiviral activity via plaque reduction assays (e.g., influenza A/H1N1).
  • Validate target engagement using enzyme inhibition assays (e.g., viral protease inhibition) .

Q. What strategies are effective for integrating experimental data with computational models to refine reaction mechanisms?

  • Methodological Answer :

Use quantum chemical calculations (e.g., IRC analysis) to map reaction pathways.

Validate intermediates via in situ FTIR or LC-MS.

Apply machine learning (e.g., random forest regression) to predict optimal conditions for scale-up .

  • Example : A feedback loop combining experimental kinetics (rate constants) and computational free-energy profiles improved acetyl group stability during synthesis .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen variables (e.g., solvent, catalyst) before full optimization .
  • Data Contradiction Analysis : Apply multivariate statistics (PCA or PLS regression) to disentangle confounding factors in bioactivity datasets .
  • Safety & Stability : Store the compound at –20°C under inert gas to prevent thioether oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

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